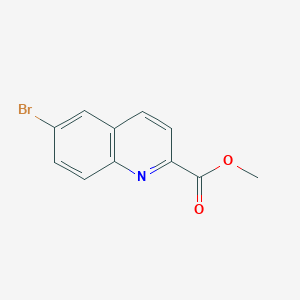

Methyl 6-bromoquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSQECLLCVBRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635001 | |

| Record name | Methyl 6-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623583-88-0 | |

| Record name | Methyl 6-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 6-bromoquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromoquinoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of more complex chemical entities with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a detailed overview of the known physical and spectral properties of this compound, supported by experimental data and protocols.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic identifiers and structural properties. These attributes are critical for accurate documentation, database searching, and theoretical modeling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 623583-88-0 | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |

| Molecular Weight | 266.09 g/mol | [1][2] |

| Appearance | Off-white to pink solid | [1] |

Physicochemical Properties

The macroscopic behavior of a compound is dictated by its physicochemical properties. These parameters are essential for designing experimental conditions, developing purification methods, and for any application requiring the material in a specific physical state.

| Property | Value | Method/Notes | Source(s) |

| Melting Point | Not experimentally determined in searched literature. | Predicted values may vary. | |

| Boiling Point | 374.6 ± 22.0 °C | Predicted | [1] |

| Density | 1.557 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 1.18 ± 0.43 | Predicted | [1] |

| Solubility | No quantitative data available in searched literature. | Expected to be soluble in polar aprotic solvents based on its structure. | [3] |

Expert Insight: The absence of an experimentally determined melting point is a significant data gap. For a crystalline solid such as this, the melting point is a fundamental indicator of purity. Researchers should consider determining this value experimentally using a standard technique like capillary melting point determination. Similarly, the lack of quantitative solubility data necessitates experimental determination for applications in solution-phase chemistry and formulation. A suggested protocol for solubility determination is provided in the experimental section.

Spectroscopic Data

Spectroscopic analysis provides a window into the molecular structure and electronic environment of a compound. The following data are crucial for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): [2]

-

δ 8.52 (d, J = 9 Hz, 1H)

-

δ 8.40 (d, J = 2 Hz, 1H)

-

δ 8.14 (d, J = 9 Hz, 1H)

-

δ 8.08 (d, J = 9 Hz, 1H)

-

δ 7.97 (m, 1H)

-

δ 3.93 (s, 3H)

¹³C NMR: No experimental ¹³C NMR data for this compound was found in the searched literature. However, data for the parent compound, 6-bromoquinoline, can provide expected chemical shift ranges for the quinoline core.[4]

Expert Insight: The provided ¹H NMR data is consistent with the structure of this compound. The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinoline ring and the bromine substituent. The singlet at 3.93 ppm corresponds to the methyl ester protons. For unambiguous structural confirmation, acquiring a ¹³C NMR spectrum is highly recommended. A standard protocol for NMR sample preparation is detailed in the experimental section.

Mass Spectrometry

Electrospray Ionization - Liquid Chromatography Mass Spectrometry (ESI-LCMS):

-

m/z 267 (M+H)⁺ [2]

Expert Insight: The observed mass-to-charge ratio of 267 for the protonated molecule is consistent with the calculated molecular weight of 266.09 g/mol . The isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed in a high-resolution mass spectrum, providing further confirmation of the elemental composition.

Crystallographic Data

No single-crystal X-ray diffraction data for this compound was found in the searched literature. However, the crystal structures of similar quinoline-2-carboxylate derivatives have been reported.[5][6][7][8][9] These studies indicate that quinoline-2-carboxylic acid and its derivatives often crystallize in monoclinic or orthorhombic space groups and can exhibit intermolecular interactions such as hydrogen bonding and π-π stacking.[5][7][8][9]

Expert Insight: Obtaining a single-crystal structure of this compound would provide definitive proof of its molecular geometry, conformation, and intermolecular packing in the solid state. This information is invaluable for understanding its physical properties and for computational modeling studies. A general protocol for crystal growth is provided in the experimental section.

Experimental Protocols

To address the identified data gaps and to provide practical guidance for researchers, the following standardized experimental protocols are outlined.

Protocol for Synthesis of this compound

This protocol is adapted from a documented synthetic procedure.[2]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinoline-2-carboxylic acid in methanol.

-

Acid Catalyst: Carefully add a catalytic amount of methanesulfonic acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture and neutralize it with an aqueous solution of sodium bicarbonate.

-

Crystallization: Slowly cool the resulting suspension to 20 °C and stir overnight to facilitate crystallization.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the filter cake thoroughly with water to remove any inorganic impurities.

-

Drying: Dry the solid product in a vacuum oven at 50 °C for 3 days to yield this compound.[2]

Protocol for NMR Sample Preparation

Sources

- 1. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(Quinolin-8-yl)quinoline-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methyl 6-bromoquinoline-2-carboxylate: A Technical Guide to Solubility and Stability for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 6-bromoquinoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinoline scaffold is a privileged structure found in numerous biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.

This technical guide provides an in-depth analysis of the anticipated solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide, grounded in the established behavior of quinoline derivatives, offers a robust framework for researchers. It details the scientific rationale behind its expected properties and provides comprehensive, field-proven protocols for determining these critical parameters.

Physicochemical Properties: An Overview

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [1] |

| Appearance | Off-white to pink solid (Predicted) | [1] |

| Boiling Point | 374.6 ± 22.0 °C (Predicted) | [1] |

| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Solubility Profile: A Predictive and Practical Approach

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, and in chlorinated solvents such as dichloromethane.[3]

-

Low Solubility: Anticipated in nonpolar solvents like hexane.

-

Aqueous Solubility: Expected to be low, a common characteristic of many organic compounds of similar size and functionality. The solubility of quinoline and its derivatives is known to be highly dependent on pH.[4][5]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][6] This protocol provides a reliable framework for generating accurate and reproducible data.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, Methanol, Ethanol, Acetonitrile, DMSO, DMF, Dichloromethane, Hexane)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. For more effective separation, centrifuge the samples at high speed.[6]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.[2][7] Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or µg/mL.

Figure 1. Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: A Guide to Forced Degradation Studies

Quinoline compounds can be susceptible to degradation under various environmental conditions.[8] As an ester, this compound is particularly prone to hydrolysis. Understanding its stability is crucial for defining appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. Forced degradation studies are essential for elucidating potential degradation pathways and identifying degradation products.[9]

Potential Degradation Pathways

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-bromoquinoline-2-carboxylic acid and methanol. This is often the primary degradation pathway for quinoline esters.[10][11]

-

Photodegradation: Quinoline derivatives are often photosensitive. Exposure to UV or high-intensity visible light can lead to the formation of various photoproducts, potentially through mechanisms involving debromination or reactions of the quinoline ring.[10][12][13]

-

Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can induce decomposition. Thermal analysis techniques like thermogravimetric analysis (TGA) can be used to determine the thermal stability of the compound.[14][15][16]

-

Oxidative Degradation: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide.[8]

Sources

- 1. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. repositorio.ufba.br [repositorio.ufba.br]

- 15. scispace.com [scispace.com]

- 16. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-bromoquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-bromoquinoline-2-carboxylate. As a quinoline derivative, this compound is of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount, and NMR spectroscopy serves as the primary analytical tool for this purpose. [1][2]This document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR, including chemical shifts, spin-spin coupling, and the influence of substituents on the quinoline core. [1][3][4]It is designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of substituted quinolines.

Introduction: The Quinoline Core in Drug Discovery

Quinoline is a heterocyclic aromatic compound that forms the core structure of many synthetic pharmaceuticals and natural products, most notably antimalarial drugs like quinine. [1][2][5]The biological activity of quinoline derivatives is profoundly influenced by the substitution pattern on the ring system. [1]this compound is a key intermediate in the synthesis of various biologically active molecules. Its structure combines the quinoline scaffold with two influential substituents: a bromine atom at the 6-position and a methyl carboxylate group at the 2-position. Understanding the precise placement of these groups is critical, and NMR is the most powerful technique for unambiguous structural verification. [3] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind the observed chemical shifts and coupling patterns.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the standard IUPAC numbering for the quinoline ring system is used. The structure of this compound is shown below with each non-hydrogen atom numbered for clear assignment.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. [6]The electron-withdrawing nature of the nitrogen atom, the bromine, and the methyl carboxylate group significantly deshields the protons on the quinoline ring, shifting their signals downfield into the aromatic region (typically 7.0-9.0 ppm). [4][7][8] Based on experimental data, the following signal assignments can be made for a spectrum recorded in DMSO-d₆. [9]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | 8.52 | d | 9.0 | 1H |

| H-5 | 8.40 | d | 2.0 | 1H |

| H-3 | 8.14 | d | 9.0 | 1H |

| H-8 | 8.08 | d | 9.0 | 1H |

| H-7 | 7.97 | dd | 9.0, 2.0 | 1H |

| -OCH₃ | 3.93 | s | - | 3H |

Detailed Signal Interpretation

-

-OCH₃ (3.93 ppm, s): This singlet, integrating to three protons, is characteristic of the methyl ester group. Its upfield position relative to the aromatic protons is expected for protons on an sp³-hybridized carbon.

-

Aromatic Protons (7.97 - 8.52 ppm):

-

H-3 (8.14 ppm, d, J=9.0 Hz): This proton is on the pyridine ring, adjacent to the electron-withdrawing methyl carboxylate group at C-2. It appears as a doublet due to ortho-coupling with H-4.

-

H-4 (8.52 ppm, d, J=9.0 Hz): This is the most downfield proton, significantly deshielded by the anisotropic effect of the quinoline ring system and its proximity to the electronegative nitrogen atom. It is split into a doublet by its ortho-coupling to H-3, showing a matching coupling constant of 9.0 Hz.

-

H-8 (8.08 ppm, d, J=9.0 Hz): This proton is peri to the nitrogen atom, leading to significant deshielding. It appears as a doublet due to ortho-coupling with H-7.

-

H-7 (7.97 ppm, dd, J=9.0, 2.0 Hz): This proton is ortho to H-8 and meta to H-5. Consequently, its signal is split into a doublet of doublets. The larger coupling constant (9.0 Hz) corresponds to the ortho-coupling with H-8, while the smaller coupling (2.0 Hz) is due to the meta-coupling with H-5. [10] * H-5 (8.40 ppm, d, J=2.0 Hz): This proton is ortho to the bromine-substituted C-6 and meta to H-7. The bromine atom's electron-withdrawing inductive effect and the deshielding effect from the ring current contribute to its downfield shift. It appears as a doublet due to the smaller meta-coupling with H-7, matching the 2.0 Hz coupling seen in the H-7 signal.

-

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into their electronic nature. [11][12]The 11 carbon atoms in this compound are all chemically non-equivalent and thus should produce 11 distinct signals.

While specific experimental ¹³C data for this exact molecule is not readily available in the searched literature, a predicted spectrum can be discussed based on established principles for substituted quinolines. [7][13]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (ester) | ~165 | Carbonyl carbon, highly deshielded. [12] |

| C-2 | ~150 | Attached to nitrogen and the ester group, deshielded. |

| C-4 | ~148 | Influenced by the nitrogen atom (para position). |

| C-8a | ~145 | Bridgehead carbon adjacent to nitrogen. |

| C-4a | ~138 | Bridgehead carbon. |

| C-7 | ~135 | Aromatic CH. |

| C-5 | ~132 | Aromatic CH, ortho to C-6. |

| C-8 | ~130 | Aromatic CH. |

| C-3 | ~125 | Aromatic CH. |

| C-6 | ~122 | Carbon attached to bromine (ipso-carbon), deshielded. |

| -OCH₃ | ~53 | Methyl carbon, shielded. [12]|

Key Predictive Insights:

-

Downfield Carbons: The carbonyl carbon (C=O) of the ester will be the most downfield signal. [12]Carbons directly attached to or in close proximity to the nitrogen (C-2, C-4, C-8a) will also be significantly deshielded. [7]* Ipso-Carbon (C-6): The carbon directly bonded to the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect, but will generally be in the aromatic region.

-

Upfield Carbon: The methyl carbon of the ester (-OCH₃) will be the most upfield signal, as expected for an sp³-hybrid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azooptics.com [azooptics.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In--Depth Technical Guide to the Infrared Spectroscopic Analysis of Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, catalysts, and functional dyes. For researchers and drug development professionals, the ability to rapidly and accurately characterize these molecules is paramount. Infrared (IR) spectroscopy stands out as a powerful, first-line analytical technique for this purpose. Its non-destructive nature, speed, and profound sensitivity to chemical functionality make it an indispensable tool for confirming identity, elucidating structure, and probing intermolecular interactions. This guide provides a comprehensive overview of the principles, interpretation, and practical application of IR spectroscopy for the analysis of quinoline derivatives.

Section 1: Foundational Principles of IR Spectroscopy and the Quinoline Moiety

The "Why": IR Spectroscopy as a First-Line Analytical Tool

Infrared (IR) spectroscopy is a widely used technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1] When a molecule absorbs IR radiation, it transitions from a ground vibrational state to an excited one.[1] For a molecule to be "IR active," its vibration must cause a change in the dipole moment.[1] This principle makes IR spectroscopy exceptionally sensitive to the polar bonds and functional groups that define the chemical personality of quinoline derivatives. It serves as a rapid method for confirming the presence of expected functionalities (e.g., -OH, -NH2, C=O) and ensuring the starting material has been converted during a synthetic transformation.

The "How": A Primer on Molecular Vibrations

The bonds between atoms within a molecule are not rigid; they behave like springs, undergoing continuous stretching and bending vibrations. Each of these vibrational modes—symmetric stretching, asymmetric stretching, scissoring, rocking, wagging, and twisting—requires a specific quantum of energy to be excited. This energy corresponds to frequencies in the infrared region of the electromagnetic spectrum. An IR spectrometer passes infrared light through a sample and measures the frequencies at which light is absorbed.[1] The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.

The Quinoline Skeleton: The Intrinsic Vibrational Landscape

The unsubstituted quinoline ring is a fused aromatic heterocyclic system. Its IR spectrum is dominated by vibrations characteristic of its aromatic nature. Key absorptions for the core quinoline structure include:

-

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range.[2]

-

Aromatic C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands in the 1625-1430 cm⁻¹ region. For quinoline itself, prominent peaks can be observed around 1622 cm⁻¹ (C=N stretch) and 1311 cm⁻¹ (C=C stretch).[2]

-

C-H In-Plane Bending: Multiple sharp, weak-to-medium bands in the 1300-1000 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region, which are highly diagnostic of the substitution pattern on the aromatic rings.[3][4]

Section 2: Interpreting the Spectrum: A Region-by-Region Analysis

An IR spectrum is typically analyzed in distinct regions, each providing specific structural clues.

The High-Frequency Region (> 2500 cm⁻¹): Probing Peripheral Functional Groups

This region is dominated by stretching vibrations of light atoms bonded to hydrogen.

-

O-H Stretching: A broad, strong absorption between 3200-3600 cm⁻¹ indicates the presence of a hydroxyl group (-OH), as seen in hydroxyquinolines. The broadness is due to hydrogen bonding. For example, the O-H bond in 8-hydroxyquinoline (8-HQ) gives rise to a broad band around 3181-3241 cm⁻¹.[5][6]

-

N-H Stretching: Primary (-NH₂) and secondary amines (-NHR) on the quinoline ring show medium-intensity peaks in the 3300-3500 cm⁻¹ range. Primary amines typically exhibit two bands (symmetric and asymmetric stretching), while secondary amines show one.

-

C-H Stretching: As mentioned, aromatic C-H stretches appear just above 3000 cm⁻¹. If alkyl substituents are present, their saturated C-H stretching vibrations will produce strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[7]

The Double Bond Region (2000 - 1500 cm⁻¹): The Heart of the Aromatic System

This region is crucial for confirming the aromatic backbone and identifying key double-bond functionalities.

-

C=C and C=N Ring Stretching: The quinoline ring system gives rise to a pattern of several sharp bands between 1625 cm⁻¹ and 1500 cm⁻¹. The C=N stretching vibration is typically observed around 1581 cm⁻¹ in 8-HQ.[5] These bands are sensitive to substituent effects; electron-withdrawing groups can shift them to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers.

-

Carbonyl (C=O) Stretching: This is one of the most intense and recognizable absorptions in IR spectroscopy. If a quinoline derivative contains a ketone, aldehyde, ester, or amide group, a strong, sharp peak will appear in the 1650-1750 cm⁻¹ range.[8][9] For example, quinoline-5,8-diones show characteristic C=O vibrations in the 1700–1650 cm⁻¹ range.[8]

The Fingerprint Region (< 1500 cm⁻¹): The Zone of Unique Identification

This region is dense with a complex series of absorptions arising from bending vibrations (C-H in-plane and out-of-plane) and stretching vibrations of single bonds (C-C, C-O, C-N).[1] While individual peak assignment can be difficult, the overall pattern is unique to a specific molecule, serving as its "fingerprint."

-

C-O Stretching: Phenolic C-O stretching in hydroxyquinolines, like 8-HQ, appears as a strong band in the 1200-1090 cm⁻¹ range.[5]

-

C-N Stretching: The stretching vibration of the C-N bond within the ring and for amine substituents can be found between 1350-1250 cm⁻¹.[8]

-

C-H Out-of-Plane (OOP) Bending: These are often the most intense bands in the fingerprint region (900-650 cm⁻¹) and are highly characteristic of the substitution pattern on the benzene and pyridine rings of the quinoline system.[7][9] The number and position of these bands can help determine the positions of substituents.[7][9]

Section 3: The Influence of Substituents

The true power of IR spectroscopy lies in its ability to reveal the subtle electronic and structural changes imparted by substituents on the quinoline core.

Characteristic IR Absorption Frequencies for Common Quinoline Moieties

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Intensity & Appearance | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp | Characteristic of the quinoline ring protons.[8] |

| O-H Stretch (Phenolic) | 3600 - 3200 | Strong, Broad | Indicative of hydroxyl groups (e.g., in 8-hydroxyquinoline). Broadness signifies hydrogen bonding.[5][6] |

| N-H Stretch (Amine) | 3500 - 3300 | Medium, Sharp | Primary amines show two bands; secondary amines show one. |

| Alkyl C-H Stretch | 2960 - 2850 | Strong, Sharp | Present if alkyl substituents are on the ring or side chains.[8] |

| Carbonyl C=O Stretch | 1750 - 1650 | Strong, Sharp | Position is sensitive to conjugation and ring strain. Found in quinoline ketones, aldehydes, esters.[8] |

| Ring C=C & C=N Stretch | 1625 - 1500 | Medium to Strong, Sharp | A series of bands defining the aromatic core. The C=N stretch is often near 1620-1570 cm⁻¹.[2][5] |

| Phenolic C-O Stretch | 1250 - 1090 | Strong, Sharp | Diagnostic for hydroxyquinoline derivatives.[5] |

| C-H Out-of-Plane Bend | 900 - 700 | Strong, Sharp | Highly diagnostic of the substitution pattern on the rings.[3][4] |

This table summarizes general ranges. Exact positions can vary based on the specific molecule, its physical state, and the sampling method.

Section 4: Practical Guide to Experimental Success

Choosing the Right Sampling Technique: A Decision Workflow

The quality of an IR spectrum is critically dependent on the chosen sampling technique. The primary goal is to obtain a high-quality spectrum free of distortions and artifacts.

Caption: Workflow for IR Sample Analysis of Quinoline Derivatives.

-

Attenuated Total Reflectance (ATR): This is the most common and versatile method.[10] A solid or liquid sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[11][12] The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[10][13]

-

Potassium Bromide (KBr) Pellet: This traditional transmission method involves grinding a small amount of solid sample (typically 0.1-1.0%) with pure, dry KBr powder.[15][16] The mixture is then compressed under high pressure to form a small, transparent disc.[15]

-

Why choose KBr? It often yields higher-resolution spectra with sharper peaks compared to ATR and is considered a fundamental method.[17] However, it is labor-intensive and destructive. KBr is also hygroscopic (absorbs moisture), which can introduce a broad O-H absorption from water into the spectrum if not handled carefully.[17][18]

-

-

Solution Phase (Liquid Cell): The derivative is dissolved in an appropriate solvent (one that is relatively transparent in the IR region of interest, like carbon tetrachloride or chloroform), and the solution is placed in a liquid cell with windows made of IR-transparent materials (e.g., NaCl, KBr).

Protocol: Solid-State Analysis via KBr Pellet Method

-

Preparation: Gently grind ~200 mg of spectroscopic grade KBr powder in an agate mortar to a fine consistency. Dry the KBr in an oven at ~110°C for 2-3 hours to remove absorbed moisture and store in a desiccator.[15][16]

-

Mixing: Add 1-2 mg of the solid quinoline derivative to the mortar with the dried KBr.[17]

-

Grinding: Grind the sample and KBr together thoroughly but quickly (to minimize moisture absorption) until the mixture is a homogenous, fine powder.[21]

-

Pressing: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for several minutes to form a transparent or translucent pellet.[16][21]

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum first (air), then acquire the sample spectrum.

Protocol: Rapid Analysis via Attenuated Total Reflectance (ATR)

-

Background Scan: Ensure the ATR crystal surface is clean. With nothing on the crystal, acquire a background spectrum. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor.[15]

-

Sample Application: Place a small amount of the solid or liquid quinoline derivative directly onto the center of the ATR crystal.

-

Apply Pressure (for solids): For solid samples, use the instrument's pressure clamp to press the powder firmly against the crystal. Good contact is essential for a strong signal.[11]

-

Acquire Spectrum: Collect the sample spectrum.

-

Cleaning: After analysis, retract the pressure clamp. Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Section 5: Advanced Applications

Hydrogen Bonding Analysis

IR spectroscopy is exceptionally sensitive to hydrogen bonding. In a series of hydroxyquinoline derivatives, changes in the position and shape of the O-H stretching band can provide deep insights. A sharp O-H band around 3600 cm⁻¹ in a dilute solution suggests a "free" (non-hydrogen-bonded) hydroxyl group. In contrast, a broad, shifted band at lower wavenumbers (e.g., 3400-3200 cm⁻¹) is definitive evidence of intermolecular hydrogen bonding. This is critical in drug development, as hydrogen bonding plays a key role in ligand-receptor binding.

Tautomerism: The Case of Hydroxyquinolines

Certain derivatives, like 4-hydroxyquinoline, can exist in tautomeric equilibrium between the enol (-OH) form and the keto (=O) form (a quinolone). IR spectroscopy can readily distinguish between these forms. The enol tautomer will show a characteristic broad O-H stretch (3200-3600 cm⁻¹) and a phenolic C-O stretch (~1200 cm⁻¹). The keto tautomer, however, will lack these peaks and instead display a strong C=O stretching absorption (~1660 cm⁻¹) and an N-H stretching peak (~3400 cm⁻¹).

Conclusion

Infrared spectroscopy is a versatile, rapid, and informative technique that is fundamental to the characterization of quinoline derivatives. From the initial identification of functional groups to the subtle analysis of substituent effects and intermolecular forces, IR provides a wealth of structural information. By understanding the foundational principles of molecular vibrations and adopting rigorous, validated experimental protocols, researchers, scientists, and drug development professionals can leverage IR spectroscopy to its full potential, accelerating their research and development efforts.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent effects in infrared spectroscopy a computational approach. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

-

ACS Publications. (2025, July 9). Solvent Exclusion Effect on Infrared Absorption Spectroscopy. Retrieved from [Link]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. Retrieved from [Link]

-

DTIC. (n.d.). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). EXPERIMENTAL STUDIES OF SOLUTION PROCESSES: VI. EFFECT OF SOLVENT ON INFRARED ABSORPTION SPECTRA. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of the Grafted Titanium 8-hydroxyquinoline Complex ((Q-Cl)2Ti(OiPr)2)) on Mesoporous Silica. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. Retrieved from [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinoline Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

Agilent. (n.d.). ATR FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). The 840-740 cm À1 (11.9-13.5 m) IR spectrum of quinoline in solid H 2.... Retrieved from [Link]

-

ResearchGate. (2025, August 8). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

-

Royal Society of Chemistry. (1960). 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

ResearchGate. (n.d.). High resolution spectroscopy of Naphthalene and Quinoline. Anharmonicity of the CH out-of-plane modes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. azom.com [azom.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. utm.mx [utm.mx]

- 15. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 16. azom.com [azom.com]

- 17. shimadzu.com [shimadzu.com]

- 18. pelletpressdiesets.com [pelletpressdiesets.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

Navigating the Synthesis and Safety of Methyl 6-bromoquinoline-2-carboxylate: A Technical Guide for the Research Scientist

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromoquinoline-2-carboxylate is a key heterocyclic building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold, appearing in a multitude of biologically active compounds. This guide, intended for the laboratory professional, moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of its chemical personality, synthesis, and critical safety considerations. By understanding the causality behind the protocols, researchers can not only ensure safety but also enhance experimental design and outcomes.

Chemical Identity and Physicochemical Landscape

Understanding the fundamental properties of a compound is the bedrock of its safe and effective use. While a comprehensive experimental dataset for this compound is not fully available in public literature, predicted values and data from analogous structures provide a strong framework for assessment.

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 623583-88-0 | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [1] |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | 374.6 ± 22.0 °C (Predicted) | [1] |

| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

| Mass Spectrometry | ES-LCMS m/z 267 (M + H)⁺ | [2] |

Hazard Identification and Toxicological Insights

No dedicated toxicological studies for this compound are publicly available. Therefore, a conservative approach is mandated, drawing inferences from the parent quinoline scaffold and related halogenated compounds. The primary hazards are anticipated to be skin, eye, and respiratory irritation.

GHS Hazard Classification (Inferred)

Based on data for structurally similar compounds like 6-bromoquinoline and methyl 6-bromopyridine-2-carboxylate, the following classifications are anticipated[3][4]:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]

-

Serious Eye Damage/Irritation (Category 1 or 2) : Causes serious eye damage or irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[3][4]

Expert Analysis of Toxicological Profile:

The quinoline ring itself is known to be metabolized in the liver, and some metabolites can be genotoxic.[5] Studies on quinoline have shown it can induce hepatic tumors in rats.[5] Halogenation can alter the metabolic profile and toxicity. For instance, studies on halogenated oxyquinolines in dogs have indicated potential for myocardial, liver, and central nervous system toxicity at high doses or under specific conditions.[6][7] While these studies are not on the exact molecule, they underscore the necessity of minimizing exposure to any novel halogenated quinoline derivative. The presence of the bromine atom and the ester functionality introduces different metabolic possibilities, but the core quinoline toxicity concerns should guide all handling procedures.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The primary routes of exposure to anticipate are inhalation of dust, skin contact, and eye contact.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[8]

-

Ventilation: Ensure good general ventilation in the laboratory.[9]

Personal Protective Equipment (PPE):

A standard PPE ensemble for handling potent chemical intermediates is required.

-

Eye and Face Protection: Safety goggles with side-shields or a full-face shield are mandatory.[9]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use and change them immediately if contamination is suspected.[9]

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider an impervious apron.[10]

-

Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with a particulate filter is necessary.[9]

Caption: Personal Protective Equipment (PPE) protocol for handling.

Safe Handling, Storage, and Disposal

Handling:

-

Avoid dust formation.[10]

-

Use non-sparking tools for transfer.

-

Do not eat, drink, or smoke in the handling area.[3]

-

Wash hands thoroughly after handling.[3]

-

Ensure eye wash stations and safety showers are readily accessible.[9]

Storage:

-

Keep the container tightly sealed.[3]

-

Store in a dry, cool, and well-ventilated place.[8]

-

Keep away from strong oxidizing agents, as these are incompatible materials.[9]

Disposal:

-

Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.

-

This material should be treated as hazardous chemical waste. Do not empty into drains.[11]

Emergency Procedures: A Self-Validating System

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures:

| Exposure Route | Action | Causality |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] | To remove the individual from the source of exposure and support respiration. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12] | To physically remove the compound from the skin surface to minimize irritation and absorption. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] | To dilute and flush away the irritant, preventing severe eye damage. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] | Inducing vomiting can cause aspiration of the chemical into the lungs. |

Accidental Release Measures:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10]

-

Collect: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[9]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.

Synthesis and Reactivity Considerations

This compound is typically synthesized via Fischer esterification of the parent 6-bromoquinoline-2-carboxylic acid.[2] This reaction often involves refluxing in methanol with a catalytic amount of strong acid, such as methanesulfonic acid.[2]

Typical Esterification Protocol:

-

Suspend 6-bromo-2-quinolinecarboxylic acid in methanol.[2]

-

Add a catalytic amount of methanesulfonic acid.[2]

-

Reflux the mixture for several hours (e.g., 6 hours), monitoring by TLC or LC-MS.[2]

-

After cooling, neutralize the mixture carefully with an aqueous solution of a weak base like sodium bicarbonate.[2]

-

The product typically precipitates and can be collected by filtration, washed with water, and dried.[2]

Reactivity Insights: The bromine atom on the quinoline ring is a versatile handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The ester can be hydrolyzed back to the carboxylic acid or converted to other functional groups like amides, which is a common strategy in drug development. Researchers should be aware that reaction conditions for these transformations may involve hazardous reagents, and a separate risk assessment for each subsequent step is mandatory.

References

-

Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency. Retrieved January 7, 2026, from [Link]

- Lannek, B., & Lindberg, P. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. III. Intoxication experiments. Acta veterinaria scandinavica, 15(3), 398–418.

- Lannek, B., & Lindberg, P. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. Acta veterinaria scandinavica, 15(4), 461–486.

-

Methyl quinoline-6-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

MSDS of 6-Bromo-2-methylquinoline-4-carboxylic acid. (n.d.). Capot Chemical. Retrieved January 7, 2026, from [Link]

-

Methyl 8-bromoquinoline-2-carboxylate. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

-

Quinolines: Human health tier II assessment. (2015, July 3). National Industrial Chemicals Notification and Assessment Scheme. Retrieved January 7, 2026, from [Link]

-

Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health. Retrieved January 7, 2026, from [Link]

-

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.). Google Patents.

-

Methyl 4-acetyl-6-bromo-quinoline-2-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018). Arkivoc, 2018(3), 362-374.

- Benzerka, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2012). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.

- G. S. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(3), M1623.

Sources

- 1. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of Halogenated Oxyquinolines in Dogs. A Clinical Study: III. Intoxication Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Research Applications of Substituted Quinolines: From Medicinal Chemistry to Materials Science

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of functionally diverse molecules. Its inherent structural rigidity, electron-donating and accepting capabilities, and synthetic tractability have established it as a "privileged scaffold" in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the current and potential research applications of substituted quinolines. We will delve into the mechanistic underpinnings of their biological activities, explore key structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecular framework.

The Quinoline Core: A Privileged Scaffold in Modern Research

Quinoline, or 1-azanaphthalene, is composed of a benzene ring fused to a pyridine ring. This arrangement confers a unique set of physicochemical properties that make it an exceptional starting point for chemical library design. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system facilitates π-π stacking interactions with biological targets. Furthermore, every position on the bicyclic system is amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic versatility has enabled the development of a vast array of quinoline derivatives with applications spanning multiple scientific disciplines.

Therapeutic Frontiers: Substituted Quinolines in Drug Discovery

The most profound impact of substituted quinolines has been in medicinal chemistry, where they form the core of numerous approved drugs and clinical candidates. Their broad spectrum of biological activity is a testament to their ability to interact with a wide range of biomolecular targets.

2.1. Anticancer Applications

Substituted quinolines are a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action. The development of quinoline-based therapeutics is driven by the need for more selective and potent drugs to combat the complexity and resistance mechanisms of various cancers.

Mechanism of Action: The anticancer effects of quinoline derivatives are diverse and target key processes in cancer progression:

-

Topoisomerase Inhibition: Many quinoline-based drugs, such as camptothecin and its analogues (irinotecan, topotecan), function by inhibiting DNA topoisomerases. These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks and ultimately trigger apoptosis.

-

Kinase Inhibition: The signaling pathways that regulate cell growth, proliferation, and survival are often hyperactivated in cancer, primarily through the action of protein kinases. Substituted quinolines have been designed to act as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Pim-1 kinase. They typically compete with ATP for the binding site in the kinase domain.

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain quinoline derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline compounds can induce programmed cell death (apoptosis) through various pathways, including the generation of reactive oxygen species (ROS) and disruption of cell migration.

Structure-Activity Relationship (SAR): The substitution pattern on the quinoline ring is critical for anticancer activity. For instance, studies have shown that 4-amino, 7-substituted quinoline derivatives possess significant antiproliferative activity against breast cancer cell lines (MCF-7). Similarly, N-alkylated, 2-oxoquinoline derivatives have demonstrated good cytotoxic activity on larynx tumor (HEp-2) cell lines. The nature and position of the substituent dictate the compound's interaction with its biological target, as well as its solubility and bioavailability.

Data Presentation: Anticancer Activity of Representative Quinolines

| Compound Class | Target/Mechanism | Cancer Cell Line | Reported Activity (IC50) | Reference |

| 4-Amino, 7-Chloroquinoline | Apoptosis Induction | MCF-7 (Breast) | Micromolar range | |

| 2-Styrylquinoline | Pim-1 Kinase Inhibition | Various | Micromolar range | |

| N-alkylated, 2-oxoquinoline | Cytotoxicity | HEp-2 (Larynx) | 49.01–77.67% inhibition | |

| Quinoline-based EGFR Inhibitors | EGFR Kinase Inhibition | Various | 1.11–16.01 µM |

Logical Relationship: Key Mechanisms of Quinoline Anticancer Activity

Below is a diagram illustrating the primary molecular targets for quinoline-based anticancer agents.

2.2. Antimicrobial Applications

The emergence of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of new agents with novel mechanisms of action. Quinoline derivatives, particularly the quinolone antibiotics, have been a mainstay in treating bacterial infections for decades.

Mechanism of Action (Antibacterial): Fluoroquinolones, a major class of synthetic quinoline-based antibiotics, primarily target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones block DNA synthesis, leading to rapid bacterial cell death.

Structure-Activity Relationship (SAR): The SAR for quinolone antibiotics is well-established.

-

N-1 Position: An ethyl or fluoroethyl group is often optimal for activity.

-

C-6 Position: A fluorine atom significantly enhances antibacterial potency and cell penetration.

-

C-7 Position: A piperazine ring or similar heterocyclic moiety is crucial for broad-spectrum activity, including against Gram-negative bacteria.

-

C-3 Carboxylic Acid & C-4 Carbonyl: These groups are essential for binding to the DNA gyrase-DNA complex and are generally immutable.

Recent research has also focused on quinolinequinones, which show potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain quinolinequinone derivatives displayed equal or greater potency against S. aureus (MIC = 1.22 µg/mL) compared to the standard drug Cefuroxime.

2.3. Antiviral Activity

The chemical diversity of quinolines makes them promising scaffolds for developing antiviral agents targeting various stages of the viral life cycle.

-

Anti-HIV Agents: Certain substituted quinolines have emerged as potent inhibitors of HIV-1 replication. One key target is HIV integrase, the enzyme responsible for inserting the viral DNA into the host genome. Elvitegravir, a quinolone derivative, is an approved HIV integrase inhibitor. Other quinolines act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or viral entry inhibitors. Some derivatives have also been shown to inhibit HIV transcription by modulating host factors like NF-κB and Sp1.

-

Anti-Dengue and Anti-Zika Virus: The quinoline scaffold has shown significant potential against flaviviruses. Studies have demonstrated that novel quinoline derivatives can inhibit Dengue virus serotype 2 (DENV2) replication in the low micromolar range, possibly by interfering with the early stages of infection. Mefloquine, a well-known antimalarial quinoline, has also been identified as a potent inhibitor of Zika virus (ZIKV) replication.

-

Anti-Influenza Virus: Researchers have designed and synthesized substituted quinoline derivatives containing piperazine moieties that exhibit potent activity against Influenza A virus (IAV). One lead compound, 9b, showed broad-spectrum antiviral activity with IC50 values ranging from 0.88 to 6.33 µM, appearing to act by inhibiting viral RNA transcription and replication.

2.4. Neuroprotective Applications in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) are multifactorial, involving processes like protein aggregation, oxidative stress, and neuroinflammation. The ability of quinolines to target multiple pathological pathways makes them attractive candidates for developing multi-target-directed ligands (MTDLs) for AD.

Mechanism of Action:

-

Cholinesterase Inhibition: Many quinoline derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This is a primary strategy for symptomatic treatment of AD.

-

Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. By chelating metal ions like copper and iron, which are implicated in the generation of reactive oxygen species and Aβ peptide aggregation, these compounds can exert a neuroprotective effect.

-

Anti-inflammatory and Antioxidant Activity: Substituted quinolines have been designed to possess anti-inflammatory and antioxidant properties, protecting neuronal cells from oxidative insults and reducing the production of inflammatory mediators.

-

Inhibition of Aβ Aggregation: Some quinoline derivatives can directly interfere with the aggregation of the amyloid-beta (Aβ) peptide, a key event in the pathogenesis of AD.

Substituted Quinolines in Materials Science

Beyond medicine, the unique photophysical properties of the quinoline ring system have been exploited in materials science, particularly in the development of chemosensors.

Fluorescent Probes for Metal Ion Detection: The 8-hydroxyquinoline framework is a classic fluorophore used in the design of fluorescent sensors. While the parent molecule has poor fluorescence, its emission is significantly enhanced upon complexation with metal ions. This "chelation-enhanced fluorescence" (CHEF) effect is the basis for highly sensitive and selective sensors. Researchers have developed quinoline-based probes for the detection of biologically and environmentally important metal ions, including Fe³⁺, Fe²⁺, and Cu²⁺. These sensors can provide real-time monitoring and even allow for the colorimetric differentiation between different ionic species.

Experimental Protocols: Synthesis and Biological Evaluation

To translate the potential of substituted quinolines into practical applications, robust and reproducible experimental workflows are essential. Here, we provide a representative protocol for the synthesis of a substituted quinoline and its subsequent evaluation for anticancer activity.

4.1. Protocol: Microwave-Assisted Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a fundamental method for preparing quinolines. Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times and often higher yields.

Objective: To synthesize a 2-substituted quinoline derivative.

Causality: This method is chosen for its efficiency, high atom economy, and applicability to a wide range of substrates. Using an environmentally benign solid acid catalyst like Montmorillonite K-10 avoids harsh acidic conditions. Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate.

Materials:

-

2-Aminoacetophenone (1 mmol)

-

Chalcone (α,β-unsaturated ketone) derivative (1 mmol)

-

Montmorillonite K-10 clay (100 mg)

-

Ethanol (5 mL)

-

Microwave reactor vials

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Preparation: In a 10 mL microwave reactor vial, combine 2-aminoacetophenone (1 mmol), the desired chalcone derivative (1 mmol), and Montmorillonite K-10 (100 mg).

-

Solvent Addition: Add ethanol (3-5 mL) to the vial and seal it securely with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Self-Validation: The reaction progress should be monitored by TLC to determine the point of completion and check for side products.

-

Work-up: After cooling the reaction vial to room temperature, dilute the mixture with ethyl acetate (20 mL).

-

Filtration: Filter the mixture through a pad of Celite to remove the solid catalyst. Wash the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure substituted quinoline.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

4.2. Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary test for potential anticancer agents.

Objective: To determine the concentration at which a synthesized quinoline derivative inhibits 50% of cancer cell growth (IC50).

Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantifiable measure of cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized quinoline compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multi-channel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline test compound in the growth medium. After 24 hours, remove the old medium from the plate and add 100 µL of the diluted compounds to the wells. Include a vehicle control (medium with DMSO, same concentration as the highest compound dose) and an untreated control (medium only).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Self-Validation: During this time, viable cells will form visible purple formazan crystals. Lack of crystal formation indicates cell death.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental Workflow: From Synthesis to Biological Hit

The following diagram outlines the logical flow for identifying bioactive quinoline derivatives.

Conclusion and Future Perspectives

The substituted quinoline core is a remarkably versatile and enduring scaffold in scientific research. Its continued prominence in medicinal chemistry highlights its capacity to interact with a diverse array of biological targets, leading to potent anticancer, antimicrobial, antiviral, and neuroprotective agents. The ongoing exploration of structure-activity relationships continues to yield compounds with improved potency and selectivity. In parallel, the unique photophysical properties of quinolines are being harnessed to create sophisticated chemosensors for applications in diagnostics and environmental monitoring.

Future research will likely focus on several key areas: the development of quinoline-based multi-target-directed ligands for complex diseases like cancer and Alzheimer's, the design of novel derivatives to overcome drug resistance in infectious diseases, and the expansion of their application in advanced materials, such as organic light-emitting diodes (OLEDs) and bio-imaging. The synthetic accessibility and chemical tunability of the quinoline nucleus ensure that it will remain a central motif in the discovery of novel, high-impact chemical entities for years to come.

References

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025).

- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2023). PubMed Central.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.

- Heterocyclic Quinoline Derivatives as Innov

The Multifaceted Biological Activities of Bromoquinoline Compounds: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The introduction of a bromine substituent onto the quinoline ring profoundly influences the physicochemical properties and biological efficacy of these compounds, giving rise to a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive exploration of the biological activities of bromoquinoline compounds, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and examining critical structure-activity relationships.

Introduction: The Significance of the Bromoquinoline Scaffold

Quinoline and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The strategic functionalization of the quinoline nucleus is a key approach to expanding chemical diversity and enhancing pharmacological profiles.[2] Among these modifications, bromination has emerged as a particularly effective strategy. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[3] This guide will provide a detailed examination of the diverse biological activities of bromoquinoline compounds, supported by experimental data and methodologies to empower researchers in their drug discovery endeavors.

Synthetic Strategies for Bromoquinoline Derivatives

The biological evaluation of bromoquinoline compounds is intrinsically linked to their synthetic accessibility. A variety of methods have been developed for the regioselective synthesis of bromoquinoline derivatives, each with its own advantages and challenges.

Direct Bromination

Direct bromination of the quinoline ring is a common approach, though controlling the regioselectivity can be challenging.[4] Reaction conditions, such as the choice of brominating agent (e.g., molecular bromine, N-Bromosuccinimide) and solvent, play a crucial role in determining the position of bromination.[5]

Skraup Synthesis and Variations

The Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce bromoquinolines by using a bromo-substituted aniline as a starting material. This approach offers good control over the initial placement of the bromine atom on the benzene ring of the quinoline scaffold.

Synthesis of Specific Isomers

The synthesis of specific bromoquinoline isomers is crucial for structure-activity relationship (SAR) studies. For instance, 5-bromoquinoline can be prepared from the reaction of quinoline with N-bromosuccinimide (NBS).[5] The synthesis of 8-bromoquinoline can be achieved through a reaction involving o-bromoaniline and acrolein diethyl acetal.[2][6]

Anticancer Activity of Bromoquinoline Compounds

Bromoquinoline derivatives have demonstrated significant potential as anticancer agents, with their cytotoxic effects attributed to various mechanisms of action.[4][7]

Mechanism of Action: Targeting Fundamental Cellular Processes

The anticancer activity of many bromoquinolines stems from their ability to interfere with critical cellular machinery involved in cell proliferation and survival.

-

Topoisomerase Inhibition: A key mechanism of action for several bromoquinoline compounds is the inhibition of topoisomerase enzymes, particularly topoisomerase I.[4][5] These enzymes are essential for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, bromoquinolines can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[5] 5,7-Dibromo-8-hydroxyquinoline is a notable example of a bromoquinoline derivative that exhibits potent topoisomerase I inhibitory activity.[5]

-

Induction of Apoptosis: Bromoquinoline compounds can induce apoptosis through various pathways. Some derivatives have been shown to trigger p53/Bax-dependent apoptosis by activating the transcriptional activity of the tumor suppressor protein p53.[8] The activation of caspases, key executioner enzymes in the apoptotic cascade, is another common mechanism.[9]

-

Kinase Inhibition: Certain bromoquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10] For example, some analogs are suggested to exert their cytotoxic effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[7]

Diagram: Anticancer Mechanism of Bromoquinolines

Caption: Proposed antimicrobial mechanism of bromoquinoline compounds.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [11] Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-